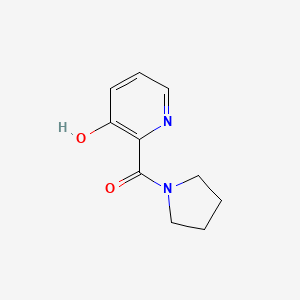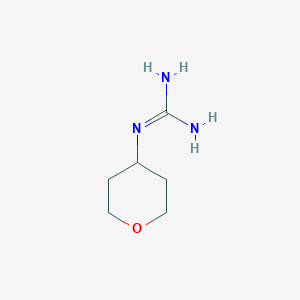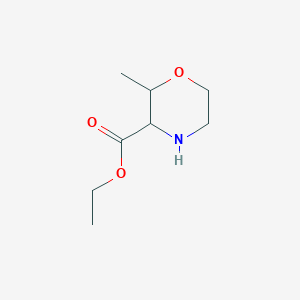![molecular formula C9H11N3S2 B8705226 Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- CAS No. 121746-11-0](/img/structure/B8705226.png)
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- typically involves the reaction of 2-methylthio-5,6-dimethylthieno[2,3-d]pyrimidine with an appropriate amine source. One common method involves the use of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione as a starting material . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anticancer properties, particularly as a protein kinase inhibitor.
Mécanisme D'action
The mechanism by which Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- exerts its effects is primarily through the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
- 2-Methylthio-5,6-dimethylthieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)--2(1H)-thione
Uniqueness
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications .
Propriétés
Numéro CAS |
121746-11-0 |
|---|---|
Formule moléculaire |
C9H11N3S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
5,6-dimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H11N3S2/c1-4-5(2)14-8-6(4)7(10)11-9(12-8)13-3/h1-3H3,(H2,10,11,12) |
Clé InChI |
OWZCHEFDQNYUOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC(=NC(=C12)N)SC)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,4-bis[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B8705160.png)






![6-Fluorobenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8705224.png)




